4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide synthesis protocol
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The arylpiperazine sulfonamide motif is a privileged structure found in numerous biologically active compounds. This document, intended for researchers and drug development professionals, details a robust two-step synthetic strategy, beginning with the palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a direct sulfonylation. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is most effectively approached via a convergent two-step sequence. The core strategy hinges on first establishing the carbon-nitrogen (C-N) bond between the bromophenyl ring and the piperazine core, followed by the formation of the sulfur-nitrogen (S-N) bond for the sulfonamide group.
Retrosynthetic Disconnection:
A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections: the S-N bond of the sulfonamide and the aryl C-N bond. This leads to the key intermediate, 1-(4-bromophenyl)piperazine, and commercially available starting materials. This pathway is generally preferred over the alternative (forming the sulfonamide first, then arylating) as the final sulfonylation step is typically a clean, high-yielding transformation under mild conditions, whereas the Buchwald-Hartwig amination can be more sensitive to substrate functionality.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination
The formation of the N-aryl piperazine core is achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] This method has largely superseded older, harsher techniques for C-N bond formation due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:
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Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
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Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.
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Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands stabilize the palladium catalyst, promote the reductive elimination step, and prevent catalyst decomposition, leading to higher yields and efficiency.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for N-arylation of piperazine.[2][3][4]
Table 1: Reagents for 1-(4-Bromophenyl)piperazine Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,4-Dibromobenzene | 235.91 | 2.36 g | 10.0 | 1.0 |
| Piperazine (anhydrous) | 86.14 | 1.29 g | 15.0 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.01 (1 mol%) |
| RuPhos | 468.58 | 187 mg | 0.4 | 0.04 (4 mol%) |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (anhydrous) | - | 50 mL | - | - |
Procedure:
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, and the RuPhos ligand.
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Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
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Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield 1-(4-bromophenyl)piperazine as a solid.
Step 2: Sulfonylation to Yield 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
The final step is the formation of the sulfonamide bond. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine intermediate attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride.[5] A tertiary amine base is included to neutralize the hydrochloric acid byproduct generated during the reaction.
Detailed Experimental Protocol
Table 2: Reagents for Final Product Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-(4-Bromophenyl)piperazine | 241.13 | 1.21 g | 5.0 | 1.0 |
| N,N-Dimethylsulfamoyl chloride | 143.59 | 0.79 g | 5.5 | 1.1 |
| Triethylamine (TEA) | 101.19 | 0.70 mL | 5.0 | 1.0 |
| Dichloromethane (DCM, anhydrous) | - | 25 mL | - | - |
Procedure:
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Reactant Setup: Dissolve 1-(4-bromophenyl)piperazine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine to the solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add N,N-dimethylsulfamoyl chloride dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion using TLC.
-
Workup: Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the final product, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide.[6]
Caption: Experimental workflow for the final sulfonylation step.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), the piperazine ring protons (two multiplets, integrating to 4H each), and a singlet for the two methyl groups of the sulfonamide.
-
¹³C NMR: Signals should be present for the aromatic carbons, the piperazine carbons, and the methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₈BrN₃O₂S (348.26 g/mol ) should be observed.[6]
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Troubleshooting and Safety
-
Buchwald-Hartwig Step Issues: Low yields are often due to an inactive catalyst or the presence of oxygen or moisture. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the inert atmosphere is maintained throughout the reaction. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.
-
Sulfonylation Step Issues: Incomplete reaction may suggest insufficient base or inactive sulfamoyl chloride (which can hydrolyze). Ensure the use of dry triethylamine and a fresh or properly stored bottle of N,N-dimethylsulfamoyl chloride.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a fume hood as their long-term toxicity is not fully known.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
N,N-Dimethylsulfamoyl chloride is corrosive and a lachrymator. Always handle in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.
-
Conclusion
The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is reliably achieved through a two-step process featuring a modern Buchwald-Hartwig amination followed by a classical sulfonylation. This guide provides a detailed, mechanistically-driven protocol that enables researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.
References
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-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]
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Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Available from: [Link]
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Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
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PubChem. N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). Available from: [Link]
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CP Lab Safety. 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, 98% Purity, C12H18BrN3O2S, 10 grams. Available from: [Link]
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CP Lab Safety. N, N-dimethylpiperazine-1-sulfonamide, 1 gram. Available from: [Link]
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